molecular formula C15H17N3O2 B7359586 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one

Cat. No. B7359586
M. Wt: 271.31 g/mol
InChI Key: XSHNBDOFPYVSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one, also known as DMXB-A, is a benzodiazepine derivative that has gained attention in the field of neuroscience due to its potential therapeutic applications. DMXB-A has been shown to have anxiolytic and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders and cognitive impairments.

Mechanism of Action

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and anxiety regulation. By binding to this receptor, 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one enhances the activity of the receptor and increases the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and mood regulation.
Biochemical and Physiological Effects:
1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the α7 nAChR, 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has a relatively short half-life in the body, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one. One area of interest is the use of 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one as a treatment for cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one as a treatment for anxiety disorders such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one and to identify any potential side effects or limitations of its use.

Synthesis Methods

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the condensation of 2-amino-5-methylbenzoic acid with 4-chlorobutyronitrile to form the intermediate 1,3-dimethyl-5-(4-cyano-1-butyryl)-3,4-dihydro-1,5-benzodiazepin-2-one. This intermediate is then reacted with 1,3-oxazol-4-ylmethylamine to yield 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one.

Scientific Research Applications

1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one has been extensively studied for its potential therapeutic applications. One study found that 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one improved memory performance in mice and rats, suggesting that it may have cognitive-enhancing effects in humans. Another study showed that 1,3-Dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one reduced anxiety-like behavior in mice, indicating that it may have anxiolytic effects in humans.

properties

IUPAC Name

1,3-dimethyl-5-(1,3-oxazol-4-ylmethyl)-3,4-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-7-18(8-12-9-20-10-16-12)14-6-4-3-5-13(14)17(2)15(11)19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHNBDOFPYVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)C)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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